2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUPMFDHQLUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Precursor Synthesis and Starting Material Design
The assembly of 2-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine is predicated on the availability of specifically designed precursors. The synthesis is logically divided into the formation of the core thiazole (B1198619) structure and the preparation of the side chain.
Synthesis of Substituted Thiazole Rings (e.g., 5-Ethyl-1,3-thiazole Precursors)
The formation of the 5-ethyl-1,3-thiazole ring is a critical step, with several established methods being adapted for this purpose.
The Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. bepls.com This method traditionally involves the condensation of an α-haloketone with a thioamide. tandfonline.comderpharmachemica.com For the synthesis of a 5-ethyl substituted thiazole, a key starting material would be an α-haloketone bearing an ethyl group at the α-position relative to one of the carbonyls.
Modifications to the classical Hantzsch synthesis have been developed to improve yields, accommodate a wider range of substituents, and employ greener reaction conditions. mdpi.comresearchgate.net These can include the use of catalysts, such as silica-supported tungstosilisic acid, and alternative energy sources like microwave irradiation or ultrasonic agitation to drive the reaction. mdpi.comsemanticscholar.org One-pot, multi-component procedures have also been developed, streamlining the synthesis by combining reactants in a single step. mdpi.comsemanticscholar.org
A significant challenge in Hantzsch synthesis can be the regioselectivity when using unsymmetrical α-haloketones and N-substituted thioureas. The reaction conditions, particularly the acidity, can influence the final substitution pattern on the thiazole ring. rsc.org
Beyond the Hantzsch synthesis, other cyclization strategies are available for constructing the thiazole nucleus. These methods often involve the reaction of a molecule containing a thioamide or thiourea (B124793) moiety with a suitable three-carbon component that can undergo cyclization. For instance, the reaction of thioamides with α,β-unsaturated carbonyl compounds or alkynes can lead to thiazole derivatives. bepls.com
Three-component reactions involving an amine, a carbonyl compound, and a sulfur-containing reagent like thioglycolic acid represent another versatile approach to related thiazolidinone structures, which can be precursors to thiazoles. researchgate.net These reactions often proceed through the formation of an imine intermediate, followed by cyclization. researchgate.net
Table 1: Comparison of Thiazole Synthesis Methods
| Method | Key Reactants | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Typically in a solvent like ethanol (B145695), can be heated. | High yields, versatile for various substituents. mdpi.comsemanticscholar.org | Use of potentially toxic α-haloketones. bepls.com |
| Modified Hantzsch | α-Haloketone, Thioamide, Aldehyde | One-pot, often catalyzed (e.g., silica (B1680970) gel). mdpi.comresearchgate.net | Greener, improved efficiency. mdpi.com | Catalyst may be required. |
| Three-Component Cyclization | Amine, Carbonyl Compound, Thioglycolic Acid | Often requires a catalyst. researchgate.net | High atom economy, convergent synthesis. | Primarily for thiazolidinones, may require further steps. |
Achieving the desired 5-ethyl substitution requires careful selection of starting materials. In the context of the Hantzsch synthesis, this is typically accomplished by using an α-haloketone that already possesses the ethyl group in the correct position. For example, a 1-halo-3-pentanone derivative would be a suitable precursor.
Alternatively, functionalization of a pre-formed thiazole ring can be employed. This might involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated thiazole precursor. derpharmachemica.comnih.gov For example, a 5-bromothiazole (B1268178) derivative could be coupled with an ethylating agent. However, direct electrophilic substitution on the thiazole ring can be challenging and may lead to a mixture of products.
Preparation of the Ethane-1-amine Side Chain Intermediates
The ethane-1-amine side chain can be introduced in several ways. One common strategy involves starting with a thiazole derivative that has a two-carbon electrophilic handle at the 2-position, such as 2-(2-bromoethyl)-5-ethyl-1,3-thiazole. This intermediate can then be reacted with ammonia (B1221849) or a protected amine equivalent to install the amino group.
Another approach is to begin with a thiazole that has a functional group at the 2-position that can be elaborated into the ethanamine side chain. For instance, a 2-(cyanomethyl)thiazole or a 2-(carboxymethyl)thiazole could be reduced to the corresponding amine.
Direct Synthetic Routes to this compound
Direct synthesis aims to construct the target molecule in a more convergent manner. One potential route involves the reaction of 2-bromo-1-(5-ethyl-1,3-thiazol-2-yl)ethanone with ammonia or a suitable amine. This reaction would proceed via nucleophilic substitution of the bromine atom, followed by reduction of the ketone to an alcohol and subsequent conversion to the amine, or through a reductive amination process.
A more direct approach would be the Hantzsch condensation of a thioamide containing the ethanamine moiety (or a protected version) with an appropriate α-haloketone. For example, 3-aminopropanethioamide (B13306517) could be reacted with a 1-halo-3-pentanone derivative. The challenge here lies in the synthesis and stability of the required thioamide precursor.
Table 2: Key Intermediates in the Synthesis of this compound
| Intermediate | Structure | Synthetic Utility |
|---|---|---|
| 1-Halo-3-pentanone | CH3CH2COCH(X)CH3 (X=Cl, Br) | Precursor for the 5-ethylthiazole (B108513) ring in Hantzsch synthesis. |
| 3-Aminopropanethioamide | H2NCH2CH2CSNH2 | Potential thioamide precursor for direct introduction of the ethanamine side chain. |
| 2-(2-Bromoethyl)-5-ethyl-1,3-thiazole | Electrophilic intermediate for amination. | |
| 2-(Cyanomethyl)-5-ethyl-1,3-thiazole | Precursor for reduction to the ethanamine. |
C-C Bond Formation Methodologies at C2 of Thiazole
A primary strategy for synthesizing the target compound involves creating the ethylamine (B1201723) side chain on a pre-formed 5-ethylthiazole core. This is achieved by forming a new carbon-carbon bond at the C2 position of the thiazole ring.
Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira variants)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. Several variants can be adapted for the synthesis of 2-substituted thiazoles.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the target molecule, this could involve the reaction of a 2-halothiazole, such as 2-bromo-5-ethylthiazole (B3009845), with an organozinc reagent like (2-aminoethyl)zinc halide. The reaction is known for its high functional group tolerance. wikipedia.orgnumberanalytics.com A key step in the catalytic cycle is transmetalation between the organozinc reagent and the palladium catalyst. numberanalytics.com Recent developments have focused on creating more active catalysts that work under mild conditions. organic-chemistry.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for C-C bond formation, typically reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. nih.gov The synthesis could proceed by coupling 2-bromo-5-ethylthiazole with a boronic acid or ester containing a protected aminoethyl group, such as 2-(Boc-amino)ethylboronic acid. The mechanism is believed to proceed via a Pd(0)/Pd(II) catalytic cycle, and the coordination properties of the thiazole nitrogen can facilitate the rate-limiting oxidative addition step. nih.gov Palladium catalysts with specialized ligands have been developed to improve yields and functional group compatibility. bohrium.com
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 2-bromo-5-ethylthiazole could be coupled with a protected amino-alkyne, or more practically, with trimethylsilylacetylene. The resulting 2-ethynyl-5-ethylthiazole could then undergo reduction of the alkyne and subsequent functionalization to install the amine group. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org
| Coupling Reaction | Typical Catalyst/Reagents | Key Features | Citations |
| Negishi | Pd(0) or Ni(0) catalyst, Organozinc reagent (R-ZnX) | High functional group tolerance; couples sp³, sp², and sp carbons. | wikipedia.orgnumberanalytics.com |
| Suzuki | Pd(0) catalyst, Organoboron reagent (R-B(OH)₂), Base | Wide availability of boronic acids; often uses palladacycle intermediates. | nih.govbohrium.com |
| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Amine base, Terminal alkyne | Forms C(sp²)-C(sp) bonds under mild conditions. | wikipedia.orgorganic-chemistry.orgnih.gov |
Nucleophilic Addition to Thiazole Carbaldehydes or Ketones
This approach begins with a 5-ethylthiazole derivative already possessing a carbonyl group at the C2 position, such as 2-formyl-5-ethylthiazole or 2-acetyl-5-ethylthiazole. The ethylamine side chain is then constructed through nucleophilic addition to this carbonyl group. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which converts the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comyoutube.com For the synthesis of this compound, a two-carbon chain with a nitrogen atom must be introduced. One potential pathway is a Henry reaction (nitroaldol reaction), where nitromethane (B149229) adds to 2-formyl-5-ethylthiazole in the presence of a base. The resulting nitroalcohol can be dehydrated and the nitro group subsequently reduced to the primary amine.
Another pathway involves the addition of a cyanide nucleophile (e.g., from HCN or TMSCN) to form a cyanohydrin. libretexts.org The hydroxyl group of the cyanohydrin can then be reduced, and the nitrile group is subsequently reduced to the primary amine, completing the ethanamine side chain.
Reductive Amination Approaches
Reductive amination is a highly efficient form of amination that converts a carbonyl group directly into an amine through an intermediate imine. wikipedia.org This one-pot method is widely used in organic synthesis due to its operational simplicity and mild conditions. wikipedia.orgorganic-chemistry.org
The synthesis of the target compound would start with 2-acetyl-5-ethylthiazole. This ketone would react with an amine source, typically ammonia or ammonium (B1175870) formate, to form an imine intermediate in situ. organic-chemistry.org A reducing agent present in the reaction mixture then reduces the imine as it is formed. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the milder and often preferred sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com This method avoids the multiple alkylations that can plague other amination strategies. masterorganicchemistry.com
Ring-Closing Strategies Incorporating the Amine Moiety
An alternative to functionalizing a pre-formed ring is to construct the thiazole ring itself from acyclic precursors, one of which already contains the desired side chain. The most prominent of these methods is the Hantzsch thiazole synthesis. youtube.comyoutube.com
The Hantzsch synthesis classically involves the condensation reaction between an α-haloketone and a thioamide. youtube.com To produce this compound, the reaction could be designed to use a thioamide that already carries the protected aminoethyl moiety. For instance, reacting 1-bromo-2-pentanone (an α-haloketone that would provide the 5-ethyl group) with a thioamide such as N-Boc-β-aminopropanethioamide would, after cyclization and dehydration, yield the protected precursor to the target molecule. The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com This method is versatile and can be used to produce a wide array of substituted thiazoles. organic-chemistry.orgnih.gov
Optimization of Reaction Conditions and Yields
The efficiency of the aforementioned synthetic routes is highly dependent on reaction parameters. Optimizing factors such as the choice of solvent, catalyst, temperature, and reaction time is crucial for maximizing product yields. mdpi.com
Solvent Effects
The solvent can significantly influence reaction rates and yields in thiazole synthesis. researchgate.net Studies on Hantzsch-type syntheses and other cyclization reactions have explored various solvents to determine optimal conditions.
| Reaction Type | Solvent | Yield (%) | Temperature (°C) | Reference |
| Thiazole Synthesis | Dichloromethane | 65 | 40 | mdpi.com |
| Thiazole Synthesis | Toluene | 70 | 40 | mdpi.com |
| Thiazole Synthesis | Ethanol | 87 | 40 | mdpi.com |
| Thiazole Synthesis | Water | 50 | 40 | mdpi.com |
| Thiazolo-pyrimidine Synthesis | THF | 81 | 80 | researchgate.net |
| Thiazolo-pyrimidine Synthesis | DMF | 82 | 80 | researchgate.net |
| Thiazolo-pyrimidine Synthesis | DCE | 83 | 80 | researchgate.net |
| Thiazolo-pyrimidine Synthesis | Methanol | 76 | 80 | researchgate.net |
Temperature and Pressure Optimization
The optimization of temperature and pressure is a critical factor in the synthesis of thiazole derivatives, directly influencing reaction rates, yields, and the purity of the final product, this compound. In conventional synthesis, such as the Hantzsch thiazole synthesis, reaction temperatures are often elevated to drive the cyclocondensation. For instance, using solvents like ethanol may require reflux temperatures around 78°C, while higher boiling point solvents such as dimethylformamide (DMF) can accelerate reactions at temperatures between 100-120°C. evitachem.com However, stringent temperature control is often necessary to minimize the formation of byproducts, such as polyhalogenated compounds. evitachem.com
Modern energy sources like microwave irradiation and ultrasound offer alternative temperature profiles. Microwave-assisted syntheses of related thiazole structures have been successfully conducted at specific temperatures, including 80°C, 150°C, and 180°C, often leading to dramatically reduced reaction times. nih.govclockss.orgderpharmachemica.com Ultrasound-assisted methods can proceed at milder temperatures, for example, 50°C, which is beneficial for thermally sensitive substrates. nih.gov
Pressure is less commonly a varied parameter in standard laboratory syntheses of thiazoles, which are typically performed under atmospheric pressure. However, in sealed-vessel microwave synthesis, the autogenous pressure generated at elevated temperatures can accelerate the reaction. clockss.org For industrial-scale production, particularly in continuous flow systems, both temperature and pressure are key parameters that are optimized to maximize throughput and yield. Microreactor processing, for example, can utilize high temperatures (e.g., 140°C) with short residence times, a scenario where pressure management is integral to maintaining the solvent in its liquid phase and controlling the reaction. evitachem.com
Catalytic Systems and Promoters
The choice of catalyst is fundamental to the efficient synthesis of the thiazole ring. The classic Hantzsch synthesis and its variations employ a range of catalysts and promoters to facilitate the cyclization.
Acid and Base Catalysis : Both acid and base catalysts are used. Acid catalysts, such as drops of concentrated sulfuric acid, can promote the condensation steps. nih.gov Bases like potassium carbonate (K2CO3) or triethylamine (B128534) are frequently used to scavenge the acid produced during the reaction and to promote key deprotonation steps. nih.govmdpi.com
Iodine : Molecular iodine is an effective and mild catalyst for Hantzsch-type syntheses, often used in concentrations of 5-10 mol% in a solvent like ethanol to produce 2-aminothiazole (B372263) intermediates. evitachem.comnih.gov
Promoters : For less reactive substrates, promoters like N-bromosuccinimide (NBS) can be used to activate the carbonyl compound, thereby enhancing the reaction kinetics and reducing completion times. evitachem.com
Biocatalysts : In line with green chemistry principles, biocatalysts have been explored. Chitosan (B1678972), a naturally occurring polymer, can function as a heterogeneous phase transfer basic biocatalyst. nih.gov Modified chitosan, such as a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), has also been developed as a reusable and eco-friendly biocatalyst for thiazole synthesis. acs.org
Lewis Acids and Transition Metals : While less common for the basic thiazole ring synthesis, metal-based catalysts can be employed in subsequent cross-coupling reactions to functionalize a pre-formed thiazole ring.
The following table summarizes various catalytic systems used in the synthesis of thiazole derivatives.
| Catalyst/Promoter | Substrates | Conditions | Purpose | Reference |
| Iodine | Ketones, Thiourea | 5-10 mol% in Ethanol, Reflux (78°C) | Catalyzes cyclization | evitachem.com |
| N-Bromosuccinimide (NBS) | Electron-deficient carbonyls | - | Enhances reaction kinetics | evitachem.com |
| Chitosan | Multicomponent synthesis | Microwave, 150°C | Heterogeneous basic biocatalyst | nih.gov |
| Triethylamine | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aldehydes | THF, Ultrasound, 50°C | Efficient base catalyst | nih.gov |
| Potassium Carbonate (K2CO3) | Thiols, 3-chloroisothiocyanate | EtOH/H2O | Base for C-S coupling | mdpi.com |
Green Chemistry Approaches (e.g., Microwave-assisted, Ultrasound-assisted Synthesis)
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. mdpi.com For thiazole synthesis, it provides rapid and uniform heating, which often leads to a dramatic reduction in reaction times—from hours to mere minutes—and an increase in product yields. clockss.orgnih.gov For example, multicomponent reactions to form thiazolo[3,2-a]pyrimidine derivatives under microwave irradiation at 350W and 80°C were completed in a short time with high yields. clockss.org Similarly, the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate (B1210297) derivatives was achieved in 2-15 minutes under microwave conditions, compared to much longer times for conventional heating. derpharmachemica.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical energy that creates, enlarges, and implodes gaseous and vaporous cavities in a liquid. This cavitation effect enhances mass transfer and can significantly accelerate reaction rates at ambient or mild temperatures. Ultrasound has been successfully used to synthesize thiazoles and related heterocycles, often under solvent-free conditions, leading to high yields, greater product purity, and simpler workups. nih.govscilit.comresearchgate.net A one-pot, three-component synthesis of thiazolo[2,3-e] evitachem.comclockss.orgdiazaphosphole derivatives was efficiently carried out under ultrasonic irradiation at 50°C. nih.gov
Other green approaches include the use of environmentally benign solvents, such as water/ethanol mixtures or deep eutectic solvents, and the use of reusable biocatalysts like chitosan. mdpi.comacs.orgmdpi.com These methods align with the goals of sustainable chemistry by minimizing the environmental footprint of the synthetic process.
Derivatization and Functionalization of this compound
The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures.
Amine Group Functionalization
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nitrogen of the primary amine readily participates in acylation, alkylation, and sulfonylation reactions.
Acylation : This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to form an amide. Acetylation is a common acylation reaction used to protect the amine group or to synthesize N-acylated derivatives. nih.gov
Alkylation : The amine can be alkylated using alkyl halides. For example, the reaction of a related 2-aminobenzothiazole (B30445) with ethyl chloroacetate (B1199739) results in N-alkylation. derpharmachemica.com Such reactions introduce alkyl chains onto the nitrogen atom, which can significantly alter the lipophilicity and steric profile of the molecule.
Sulfonylation : Reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key feature in many pharmaceutical agents. The synthesis of N-allyl-benzenesulfonamides from the corresponding amine demonstrates a typical sulfonylation procedure. nih.gov
The following table presents examples of these functionalization reactions on related amine-containing compounds.
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acetic Anhydride | N-acyl oxazolidine | nih.gov |
| Alkylation | Ethyl Chloroacetate | N-alkylated benzothiazole | derpharmachemica.com |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide | nih.gov |
Formation of Schiff Bases and Imines
One of the most fundamental reactions of the primary amine group is its condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically carried out by mixing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol or glacial acetic acid, sometimes with gentle heating. nih.govnih.gov
The formation of the C=N (azomethine) double bond is a versatile transformation. Schiff bases derived from thiazole amines are important intermediates in the synthesis of more complex heterocyclic systems and are themselves investigated for various biological activities. nih.gov For instance, Schiff bases can be prepared by reacting a thiazole amine with various substituted aromatic aldehydes. nih.govresearchgate.net The resulting imine can then undergo further reactions, such as cyclization with thioglycolic acid to form thiazolidinone derivatives. scispace.com The reaction is often reversible and can be controlled by the reaction conditions, such as the removal of water. nih.gov In some syntheses, the in situ formation of a Schiff base is the first step in a one-pot, multicomponent reaction to build larger molecular frameworks. nih.gov
Urea (B33335) and Thiourea Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including ureas and thioureas. These functional groups are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.govnih.gov
The synthesis of urea derivatives can be achieved by reacting the parent amine with an appropriate isocyanate or by a two-step process involving an intermediate carbamate. For instance, reaction with ethyl chloroformate could yield an ethyl carbamate, which upon treatment with another amine, would furnish an unsymmetrical urea. nih.gov A more direct approach involves the coupling of amides and amines using a hypervalent iodine reagent like PhI(OAc)₂, which avoids the need for metal catalysts or high temperatures. mdpi.com
Thiourea derivatives are typically synthesized by the reaction of the primary amine with an isothiocyanate in a suitable solvent, such as ethanol. nih.govmdpi.com This straightforward addition reaction generally proceeds smoothly and yields the target thiourea with high purity. mdpi.com The choice of the isothiocyanate allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries. For example, reacting this compound with phenylisothiocyanate would yield the corresponding N-phenylthiourea derivative. mdpi.com
A study on analogous 2-(thiazol-2-yl)ethylamines demonstrated the synthesis of potent urea analogues by modifying the carbonyl substituent. nih.gov This highlights the modularity of these synthetic strategies, where variations in the reacting partners (isocyanates, isothiocyanates, or amines) can be used to fine-tune the properties of the final compound.
Table 1: General Synthetic Routes to Urea and Thiourea Derivatives
| Derivative Type | General Reaction | Reagents | Notes |
| Urea | Amine + Isocyanate | R-N=C=O | Direct, one-step synthesis. |
| Urea | Amine + Amide | PhI(OAc)₂ | Metal-free coupling method. mdpi.com |
| Thiourea | Amine + Isothiocyanate | R-N=C=S | Generally proceeds in high yield in a solvent like ethanol. nih.govmdpi.com |
Thiazole Ring Functionalization at Remaining Positions
Beyond derivatization of the ethylamine side chain, the thiazole ring of this compound offers opportunities for further functionalization. The primary target for substitution on this scaffold is the C4 position, as the C2 and C5 positions are already substituted. The aromatic nature of the thiazole ring allows for electrophilic substitution reactions.
Halogenation and Subsequent Coupling Reactions
Halogenation, particularly bromination, is a key strategy for introducing a functional handle onto the thiazole ring, which can then be used in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Halogenation: Electrophilic bromination at the C5 position of 2-aminothiazole derivatives has been achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). evitachem.com While the C5 position in the target compound is occupied by an ethyl group, similar conditions could potentially lead to halogenation at the more electron-rich C4 position, depending on the directing effects of the existing substituents. The Hantzsch thiazole synthesis itself often utilizes α-haloketones as precursors, demonstrating the compatibility of halogens with the thiazole core. evitachem.com
Coupling Reactions: Once a halogen is installed on the thiazole ring, it becomes a substrate for powerful bond-forming reactions.
Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. evitachem.com A halogenated derivative of this compound could be coupled with various amines to introduce new substituents.
Suzuki Coupling: The reaction of a halo-thiazole with a boronic acid or ester in the presence of a palladium catalyst can form a new carbon-carbon bond, allowing for the introduction of aryl or vinyl groups. researchgate.net
Copper-Catalyzed Coupling: Copper-catalyzed reactions are also effective for the formation of C–S and C–N bonds, providing an alternative to palladium-based methods. mdpi.com
These coupling strategies significantly expand the structural diversity achievable from the core molecule.
Introduction of Other Heteroatomic Substituents
Functionalization of the thiazole ring is not limited to halogens and carbon-based groups. Heteroatomic substituents, particularly those containing nitrogen, can also be introduced.
A prominent method for this is through diazo coupling reactions. Diazotization of an aromatic amine followed by coupling with an activated aromatic ring, such as a thiazole, can form an arylazo derivative. journalijar.com For example, 2-amino-4-phenylthiazole (B127512) can be coupled with a diazonium salt to afford a 2-amino-5-(aryldiazenyl)-4-phenyl-1,3-thiazole. journalijar.com This methodology could be adapted to introduce an azo group at the C4 position of the target compound, provided the ring is sufficiently activated. This introduces a chromophoric and structurally interesting N=N linkage.
Strategies for Chiral Synthesis or Resolution (if applicable)
The compound this compound (C7H12N2S) is achiral. Its structure features an ethylamine side chain where the carbon atom bonded to the nitrogen is a -CH₂- group, and therefore not a stereocenter.
However, the synthesis of chiral analogues is a relevant strategy in drug discovery. A closely related compound, 1 -(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine, possesses a chiral center at the carbon atom attached to both the thiazole ring and the amine group. uni.lu For such chiral compounds, several synthetic strategies are applicable:
Chiral Resolution: A racemic mixture of a chiral thiazole amine could be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine.
Asymmetric Synthesis: An enantiomerically pure product can be synthesized directly using chiral catalysts or auxiliaries. For example, chiral thiourea derivatives have been used as organocatalysts in asymmetric C-C bond-forming reactions. mdpi.com Synthesizing thioureas from an enantiomerically pure amine, such as (S)-1-(2-pyridyl)ethylamine, is a demonstrated method for creating chiral ligands and catalysts. mdpi.com While the target compound is achiral, this principle could be applied to the synthesis of its chiral derivatives or analogs.
Scale-up Considerations for Academic Research Applications
Transitioning the synthesis of this compound and its derivatives from small-scale laboratory batches to larger quantities for extensive academic research requires careful consideration of efficiency, safety, and cost.
Key strategies for scale-up include:
Continuous Flow Systems: For larger-scale production, microreactor technology offers significant advantages over traditional batch processing. Continuous flow systems can provide better control over reaction parameters like temperature and residence time, leading to higher consistency, purity, and yield. evitachem.com This method has been reported to enable kilogram-scale production of thiazole derivatives with a reduction in byproduct formation. evitachem.com
Solvent-Free and Catalytic Methods: The use of solvent-free techniques, such as mechanochemical ball-milling, can dramatically improve the environmental footprint and atom economy of a synthesis. evitachem.com Employing efficient catalysts, such as iodine or N-bromosuccinimide in the Hantzsch reaction, can accelerate reaction rates and reduce the required temperature, making the process more energy-efficient. evitachem.com
Table 2: Scale-Up Strategy Comparison
| Strategy | Advantages | Disadvantages | Applicability |
| One-Pot Synthesis | Reduced workup, time/solvent savings, higher overall yield. | Optimization can be complex; incompatible reagents limit scope. | Ideal for multi-step sequences like the Hantzsch synthesis. evitachem.comresearchgate.net |
| Continuous Flow | Excellent process control, enhanced safety, high purity/yield, easy scalability. evitachem.com | Requires specialized equipment, initial setup cost. | Suitable for producing kilogram quantities for extensive research. evitachem.com |
| Mechanochemistry | Solvent-free, high atom economy, rapid reaction times. evitachem.com | Substrate scope may be limited, requires specific milling equipment. | Green alternative for solid-state reactions like amide formation. evitachem.com |
Computational Chemistry and Theoretical Modeling of 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These computational methods, such as Density Functional Theory (DFT), are employed to predict a wide array of molecular properties, offering insights that complement and guide experimental research.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule (ω = χ² / 2η).
Without specific calculations for 2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, a data table for these values cannot be generated.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are targets for nucleophiles. For this compound, one would anticipate a negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the amine group, with positive potential near the hydrogen atoms.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like this compound, which has rotatable bonds in its ethyl side chains, a conformational analysis would be necessary to identify the global minimum and other low-energy conformers that may exist in equilibrium. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure.
Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) for ¹H and ¹³C atoms can be calculated. These theoretical values are derived from the magnetic shielding environment of each nucleus in the optimized molecular geometry. Comparing predicted NMR shifts with experimental data is a standard method for validating the accuracy of the computational model and confirming the structure of a synthesized compound. chemscene.com No experimental or calculated NMR data for this specific compound are available in the searched literature.
Reactivity Indices (e.g., Fukui Functions, Parr Functions)
Reactivity indices derived from conceptual DFT provide more detailed, atom-specific information about reactivity than global descriptors.
Fukui Functions (f(r)) : This function indicates the change in electron density at a specific point r when the total number of electrons in the system changes. It helps identify the most reactive sites within a molecule. There are three types:
f⁺(r) for nucleophilic attack (where an electron is added).
f⁻(r) for electrophilic attack (where an electron is removed).
f⁰(r) for radical attack.
Parr Functions : These are related functions that also help in predicting regioselectivity in chemical reactions.
Studies on the parent thiazole ring show its uniquely aromatic character, and analyses of related derivatives use these functions to pinpoint specific atoms as the most likely centers for electrophilic or nucleophilic attack. However, a specific analysis for this compound has not been published.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms in a system, revealing conformational changes, solvent interactions, and binding events over time.
The biological activity of a small molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the presence of rotatable bonds in the ethylamine (B1201723) side chain allows it to adopt various conformations in solution. MD simulations can elucidate the preferred conformations and the energy barriers between them.
Illustrative Dihedral Angle Analysis for this compound
| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |
|---|---|---|---|
| τ1 (N-C-C-Thiazole) | Orientation of the amine group relative to the thiazole ring | 175° (anti-periplanar) | 65 |
| 65° (gauche) | 30 | ||
| -60° (gauche) | 5 | ||
| τ2 (C-C-Thiazole-N) | Rotation of the ethyl group on the thiazole ring | 180° (trans) | 80 |
Note: This data is illustrative and based on typical findings for similar molecules. Specific values for this compound would require dedicated computational studies.
The surrounding solvent environment can significantly influence the conformational landscape of a molecule. nih.gov MD simulations in explicit solvent models (e.g., water, dimethyl sulfoxide) can reveal how solvent molecules interact with different parts of this compound and affect its structure. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amine group, as well as the nitrogen atom of the thiazole ring, would be expected. These interactions can stabilize certain conformations over others. nih.gov
Computational studies on cyclic secondary amines have demonstrated that solvent polarity can alter conformational equilibria and reaction rates. biointerfaceresearch.com By running simulations in different solvents, it is possible to quantify these effects, for example, by calculating the radial distribution functions (RDFs) of solvent atoms around key functional groups of the solute.
Illustrative Solvent Interaction Analysis
| Solvent | Functional Group | Key Interaction Type | Average Number of Solvent Molecules within 3.5 Å |
|---|---|---|---|
| Water | Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor | 3.2 |
| Thiazole Nitrogen | Hydrogen Bond Acceptor | 1.8 | |
| DMSO | Primary Amine (-NH2) | Hydrogen Bond Donor | 2.5 |
Note: This data is illustrative. Actual values are dependent on the force field and simulation parameters used.
Understanding how a ligand interacts with its biological target at the molecular level is crucial for rational drug design. MD simulations can be employed to study the binding of this compound to a target protein, providing insights into the binding mode, key interacting residues, and the stability of the ligand-protein complex. Studies on other thiazole derivatives have successfully used molecular docking followed by MD simulations to elucidate binding mechanisms with various protein targets. nih.govbiolscigroup.us
These simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, the primary amine group of the ligand could act as a hydrogen bond donor, while the thiazole ring could participate in π-π stacking or hydrophobic interactions. frontiersin.org The stability of these interactions over the course of the simulation can be analyzed to predict the residence time of the ligand in the binding pocket.
Illustrative Ligand-Target Interaction Data (Hypothetical Target: Kinase X)
| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |
|---|---|---|---|
| ASP145 | Hydrogen Bond (Amine H with Asp O) | 2.8 ± 0.3 | 85 |
| LYS67 | Hydrogen Bond (Amine N with Lys H) | 3.0 ± 0.4 | 60 |
| PHE80 | π-π Stacking (Thiazole ring with Phe ring) | 4.5 ± 0.5 | 70 |
Note: This data is for illustrative purposes and represents a hypothetical binding scenario.
Quantitative Structure-Activity Relationships (QSAR) for Non-Clinical Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.
The development of a QSAR model begins with a dataset of compounds with known in vitro activities. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity in a specific assay. A wide range of molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation (using a separate test set of compounds).
Illustrative QSAR Model for a Hypothetical In Vitro Assay
Equation: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of H-bond donors) + 3.0
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (coefficient of determination) | 0.85 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (cross-validated R²) | 0.75 | A measure of the predictive ability of the model, calculated using cross-validation. |
Note: This is a simplified, illustrative QSAR model. Real models often involve more complex descriptors and statistical methods.
Once a validated QSAR model is established, it can be used to identify the key structural features that influence the biochemical interactions of the compounds. The descriptors included in the model provide direct insights into the properties that are either beneficial or detrimental to activity. For example, a positive coefficient for a descriptor related to hydrophobicity (like LogP) would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a descriptor related to polar surface area (TPSA) would indicate that a smaller polar surface is preferred.
Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further visualize these relationships, showing regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. This information is invaluable for the rational design of new, more potent analogs of this compound.
Table of Compound Names Mentioned
| Compound Name |
|---|
Exploration of Intramolecular Interactions (e.g., Hydrogen Bonding, Aromatic Interactions)
Computational and theoretical modeling provides crucial insights into the intramolecular interactions that govern the three-dimensional structure and potential reactivity of this compound. These non-covalent interactions, including hydrogen bonds and aromatic interactions, are fundamental to understanding the molecule's conformational preferences and its potential interactions with biological targets. While specific computational studies exclusively detailing the intramolecular interactions of this compound are not extensively available in the public domain, analysis of its structural features and data from related thiazole derivatives allows for a comprehensive theoretical exploration.
The structure of this compound features several key functional groups capable of participating in intramolecular interactions: the thiazole ring, the primary amine group (-NH2), and the flexible ethylamine side chain. The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the amine group, can act as hydrogen bond acceptors, while the amine hydrogens are potential hydrogen bond donors.
Hydrogen Bonding:
Intramolecular hydrogen bonding is a significant factor in determining the conformational landscape of flexible molecules like this compound. The primary amine group can form a hydrogen bond with the nitrogen atom of the thiazole ring, leading to the formation of a stable five- or six-membered ring structure, depending on the conformation of the ethanamine side chain. This type of interaction has been observed in the crystal structures of various 2-aminothiazole (B372263) derivatives, where it plays a crucial role in stabilizing the molecular conformation. researchgate.net For instance, studies on related compounds have shown that intramolecular hydrogen bonds between a substituent and the thiazole ring nitrogen can lead to a more planar molecular structure. researchgate.net
Aromatic Interactions:
The thiazole ring in this compound is an aromatic system that can participate in various non-covalent interactions. While there are no other aromatic rings within the molecule for classic π-π stacking, interactions involving the π-system of the thiazole ring are still possible. For example, C-H···π interactions, where a hydrogen atom from the ethyl group or the ethylamine side chain interacts with the face of the thiazole ring, can influence the molecule's folded conformations.
Conformational Analysis:
The flexibility of the ethylamine side chain allows the molecule to adopt multiple conformations. Computational methods such as Density Functional Theory (DFT) are instrumental in determining the relative energies of these different conformers. The most stable conformer will be the one that optimizes the balance of stabilizing intramolecular interactions and minimizes steric hindrance. The interplay between the aforementioned hydrogen bonds and other weaker interactions will dictate the preferred spatial arrangement of the ethylamine group relative to the thiazole ring.
Research Findings from Related Thiazole Derivatives:
Quantum chemical calculations on various substituted thiazole derivatives have provided valuable data on their molecular structures and properties. nih.govatlantis-press.com These studies often employ methods like DFT to calculate parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry. For example, studies on 2-amino-4-phenyl-1,3-thiazole derivatives have detailed the hydrogen-bonding networks that define their solid-state packing. researchgate.net While these are intermolecular interactions, the underlying principles of hydrogen bond formation are transferable to the intramolecular case.
The following table summarizes the types of potential intramolecular interactions in this compound, based on findings from related compounds.
| Interaction Type | Donor | Acceptor | Potential for Ring Formation |
| Hydrogen Bond | N-H (Amine) | N (Thiazole) | Yes (5 or 6-membered ring) |
| Hydrogen Bond | N-H (Amine) | S (Thiazole) | Less likely due to geometry |
| Weak Hydrogen Bond | C-H (Ethyl/Ethanamine) | N (Thiazole) | Yes |
| Weak Hydrogen Bond | C-H (Ethyl/Ethanamine) | S (Thiazole) | Yes |
| Aromatic Interaction | C-H (Ethyl/Ethanamine) | π-system (Thiazole) | Yes |
Chemical Reactivity and Mechanistic Investigations of 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Reactivity of the Amine Functionality
The primary amine group attached to the ethyl spacer at the 2-position of the thiazole (B1198619) ring is a key site of chemical reactivity. Its behavior is influenced by the electron-withdrawing nature of the adjacent thiazole ring.
Nucleophilic Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the primary amine in 2-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine imparts nucleophilic character to the molecule. researchgate.net This allows it to participate in a variety of reactions with electrophilic species. Common reactions include acylation and alkylation.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-(5-ethylthiazol-2-yl)ethyl)acetamide. These reactions are typically rapid and exothermic.
Alkylation: The amine can undergo alkylation with alkyl halides. However, these reactions often lead to a mixture of products, including the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the newly formed amines. rsc.org Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can provide a more controlled route to secondary and tertiary amines.
Table 1: Representative Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Electrophile | Reagent/Conditions | Product |
| Acylation | Acetyl chloride | Triethylamine (B128534), Dichloromethane, 0 °C to rt | N-(2-(5-ethylthiazol-2-yl)ethyl)acetamide |
| Alkylation | Methyl iodide | Potassium carbonate, Acetonitrile, rt | Mixture of mono-, di-, and tri-methylated amines |
| Reductive Amination | Acetone | Sodium triacetoxyborohydride (B8407120), Dichloroethane, rt | N-isopropyl-2-(5-ethylthiazol-2-yl)ethan-1-amine |
Note: The reactions and conditions in this table are representative examples based on the general reactivity of primary amines and may not have been specifically reported for this compound.
Protonation Equilibria and their Impact on Reactivity
As a base, the primary amine of this compound can accept a proton to form an ammonium salt. The basicity of the amine is influenced by the electron-withdrawing thiazole ring, which tends to decrease the pKa of the conjugate acid compared to simple alkylamines. The pKa of the conjugate acid of ethylamine (B1201723) is approximately 10.75. quora.com The presence of the thiazole ring is expected to lower this value slightly.
The protonation state of the amine has a profound impact on its reactivity. In its protonated form, the lone pair on the nitrogen is no longer available, and thus the amine loses its nucleophilicity. Therefore, reactions that require the amine to act as a nucleophile are typically carried out under basic or neutral conditions. Conversely, the protonated form can be advantageous in situations where the amine needs to be protected from unwanted side reactions.
Oxidative and Reductive Transformations of the Amine
The primary amine group can undergo both oxidation and reduction, although the latter is less common for a simple saturated amine.
Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent used. For instance, mild oxidation might lead to the formation of an imine or a hydroxylamine, while stronger oxidizing agents can lead to the formation of nitro compounds. The presence of the thiazole ring, particularly the sulfur atom, which can also be oxidized, adds a layer of complexity to these reactions, and chemoselectivity can be a challenge. wikipedia.org
Reduction: While the primary amine itself is already in a reduced state, the term "reductive transformations" in this context can refer to reactions like reductive alkylation, as mentioned earlier. Furthermore, certain transformations might involve the reduction of a derivative of the amine, such as an imine formed in situ.
Reactivity of the Thiazole Ring
The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the nitrogen and sulfur heteroatoms and the substituents.
Electrophilic Aromatic Substitution Studies
The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. Theoretical and experimental studies on thiazole and its derivatives indicate that the C5 position is the most susceptible to electrophilic attack due to stabilization of the intermediate by the sulfur atom. pharmaguideline.com
In the case of this compound, the C5 position is already substituted with an ethyl group. The ethyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions. However, in a five-membered ring, the concept of ortho and para is less straightforward. The presence of the 2-(ethan-1-amine) substituent, an activating group, would further enhance the electron density of the ring. Given that the C5 position is occupied, electrophilic substitution would most likely occur at the C4 position, although this is generally less favored than the C5 position. pharmaguideline.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed at the C4 position, albeit potentially requiring harsher conditions than for an unsubstituted thiazole.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile/Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-5-ethyl-1,3-thiazol-2-yl)ethan-1-amine |
| Bromination | Br₂/FeBr₃ | 2-(4-Bromo-5-ethyl-1,3-thiazol-2-yl)ethan-1-amine |
| Acylation | Acetyl chloride/AlCl₃ | 2-(4-Acetyl-5-ethyl-1,3-thiazol-2-yl)ethan-1-amine |
Note: The products in this table are predicted based on general principles of electrophilic aromatic substitution on substituted thiazoles and have not necessarily been experimentally verified for this compound.
Nucleophilic Attack at the Thiazole Ring
The thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. alfa-chemistry.comnih.gov The presence of a good leaving group at the C2 position would facilitate nucleophilic aromatic substitution (SNAAr).
In this compound, the ethanamine side chain is not a good leaving group. However, the C2 proton is known to be acidic in some thiazole derivatives and can be removed by a strong base to generate a nucleophilic carbanion at C2, which can then react with electrophiles. Alternatively, transformation of the amine group into a better leaving group, for example, through diazotization, could render the C2 position susceptible to nucleophilic attack.
Stability and Degradation Pathways of the Thiazole Moiety
The stability of the thiazole ring in this compound is a critical factor in its chemical behavior and potential applications. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, generally exhibits considerable stability. However, it can undergo degradation under specific conditions, such as exposure to light, oxidizing agents, and extreme thermal stress.
The thermal degradation of thiazole derivatives can occur at high temperatures, often initiated by the cleavage of the weakest bonds within the molecule. For many thiazoles, the degradation pathways can involve the breakdown of the heterocyclic ring. Studies on related sulfur-containing amino acids indicate that thermal degradation at high temperatures can lead to deamination and decarboxylation, ultimately forming various thiazole derivatives. cabidigitallibrary.org Thiamine (Vitamin B1), which contains a thiazole unit, is known to degrade upon heating into a variety of volatile flavor compounds, including 4-methyl-5-(β-hydroxyethyl)thiazole and other alkyl-substituted thiazoles. cabidigitallibrary.org While specific data for this compound is not extensively documented, the presence of the ethyl group at the C5 position and the ethanamine side chain at the C2 position would influence its thermal stability profile.
Photodegradation is another significant degradation pathway for certain thiazole-containing compounds. Research on a pharmaceutical compound containing a {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid structure revealed that exposure to visible light led to a primary degradation product. nih.gov The proposed mechanism involves a [4+2] Diels-Alder cycloaddition reaction with singlet oxygen, leading to an unstable endoperoxide that subsequently rearranges. nih.gov This photo-oxygenation process appears to be dependent on the substituents, as other thiazole derivatives with different aryl rings showed varying reactivity, and some, like sulfathiazole, did not degrade under the same conditions. nih.gov This suggests that the specific electronic and steric properties of the substituents on the thiazole ring of this compound would be crucial in determining its susceptibility to photodegradation.
Oxidative degradation can also impact the integrity of the thiazole moiety. The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones under the influence of oxidizing agents. Furthermore, the entire ring can be susceptible to cleavage under harsh oxidative conditions.
Table 1: Potential Degradation Pathways for the Thiazole Moiety
| Degradation Pathway | Triggering Condition | Potential Products | Notes |
| Thermal Degradation | High Temperature | Ring-opened fragments, smaller volatile sulfur and nitrogen compounds | The specific products would depend on the pyrolysis conditions. |
| Photodegradation | UV or Visible Light | Rearranged products via endoperoxide intermediates | Highly dependent on the presence of photosensitizing groups and oxygen. |
| Oxidative Degradation | Oxidizing Agents (e.g., H₂O₂) | Thiazole N-oxides, sulfoxides, sulfones, ring-opened products | The sulfur atom is a primary site for oxidation. |
| Hydrolytic Degradation | Strong Acidic or Basic Conditions | Ring opening to form acyclic intermediates | Generally, the thiazole ring is relatively stable to hydrolysis under neutral conditions. |
Mechanistic Studies of Key Reactions
The chemical reactivity of this compound is dictated by the interplay of the thiazole ring and its substituents. Mechanistic studies of key reactions provide fundamental insights into the reaction pathways, intermediates, and transition states involved.
Reaction Pathway Elucidation using Spectroscopic Monitoring and Kinetic Analysis
The elucidation of reaction pathways for thiazole derivatives often employs a combination of spectroscopic monitoring and kinetic analysis. Techniques such as UV-Vis, NMR, and stopped-flow spectroscopy are invaluable for these studies.
Spectroscopic monitoring allows for the real-time observation of changes in the concentrations of reactants, intermediates, and products. For instance, in the Hantzsch thiazole synthesis, a common method for preparing thiazoles, the progress of the reaction between an α-haloketone and a thioamide can be followed spectroscopically. youtube.com The disappearance of the carbonyl absorption of the α-haloketone in the IR spectrum and the appearance of characteristic signals for the thiazole ring protons in the ¹H NMR spectrum confirm the progression of the reaction. nih.gov For this compound, monitoring the characteristic ¹H and ¹³C NMR signals of the thiazole ring and its substituents during a reaction would provide direct evidence of its transformation. researchgate.net
Kinetic analysis provides quantitative data on reaction rates and the factors that influence them. Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, often on the millisecond timescale. taylorandfrancis.comnih.govnih.gov By rapidly mixing reactants and monitoring the change in absorbance or fluorescence, rate constants for individual steps in a reaction mechanism can be determined. researchgate.nethud.ac.uk For reactions involving this compound, such as its reaction with an electrophile, stopped-flow kinetics could be used to determine the rate law and activation parameters, providing insights into the rate-determining step and the nature of the transition state. Kinetic studies on the degradation of other phenolic compounds have successfully utilized such techniques to develop mathematical models for the reaction pathways. researchgate.netnih.gov
Intermediate Identification and Characterization
The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In many reactions of thiazoles, the initially formed intermediates are highly reactive and present in low concentrations, making their direct observation challenging.
Spectroscopic techniques are at the forefront of intermediate detection. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can be used to identify the mass of transient species, providing clues to their structure. nih.govrsc.orgiaph.es Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns. For example, in the study of isomeric thiazoles and triazoles, ESI-HRMS was instrumental in distinguishing between the isomers and observing gas-phase rearrangements. nih.gov
NMR spectroscopy, particularly at low temperatures, can sometimes allow for the direct observation and structural elucidation of reaction intermediates. The use of ¹⁵N and ¹⁹F NMR can be particularly informative for compounds containing these nuclei. nih.govnih.gov For instance, in the study of thiol reactions, a fluorinated triptycene (B166850) scaffold enabled the direct ¹⁹F NMR observation of reactive intermediates like sulfenic acids. nih.gov
Trapping experiments are another common strategy to indirectly identify intermediates. In these experiments, a "trapping agent" is added to the reaction mixture to react with the transient intermediate, forming a more stable, isolable product. The structure of this trapped product can then provide strong evidence for the structure of the original intermediate.
Computational Support for Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for supporting and rationalizing experimentally observed reaction mechanisms. nih.govbohrium.com DFT calculations can provide detailed information about the electronic structure, geometry, and energetics of reactants, intermediates, transition states, and products. acs.orgresearchgate.net
By mapping the potential energy surface of a reaction, DFT calculations can help to elucidate the most likely reaction pathway. The calculated activation energies for different possible pathways can be compared to experimental kinetic data to validate a proposed mechanism. For thiazole derivatives, DFT studies have been used to investigate their reactivity, electronic properties, and the mechanisms of various reactions. researchgate.netmdpi.com
Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the charge distribution and bonding interactions within a molecule. taylorfrancis.comresearchgate.netshd-pub.org.rs NBO analysis can reveal important details about charge transfer and hyperconjugative interactions that stabilize certain intermediates or transition states, thus supporting a proposed reaction mechanism. faccts.de For example, NBO analysis of thiazole azo dyes has shown charge transfer from the donor to the acceptor moieties through the thiazole ring, which helps to explain their electronic properties. mdpi.com
Table 2: Key Computational Parameters for Mechanistic Elucidation
| Computational Method | Information Provided | Relevance to Mechanistic Studies |
| Density Functional Theory (DFT) | Geometries, energies, vibrational frequencies of reactants, intermediates, transition states, and products. | Elucidation of reaction pathways, calculation of activation energies, and comparison with experimental kinetic data. nih.govbohrium.com |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital occupancies, and donor-acceptor interactions. | Understanding charge distribution, hyperconjugative stabilization, and bonding changes throughout a reaction. taylorfrancis.comresearchgate.netshd-pub.org.rs |
| Frontier Molecular Orbital (FMO) Theory | Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Predicting reactivity and sites of electrophilic or nucleophilic attack. acs.org |
| Transition State Theory (TST) | Calculation of rate constants from the properties of the transition state. | Providing a theoretical basis for experimentally observed reaction rates. |
Investigation of Non Clinical Biological Interactions of 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Enzyme Inhibition Studies (Biochemical, in vitro)
The thiazole (B1198619) ring is a core structure in many compounds assessed for enzyme inhibitory activity. Thiazole derivatives have been investigated for their potential to inhibit a wide range of enzymes. nih.govnih.gov However, a detailed review of scientific literature reveals a lack of specific published studies focusing on the enzyme inhibition properties of 2-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine itself.
Inhibition of Microbial Enzymes (e.g., MurB, 14a-lanosterol demethylase)
Specific data on the inhibitory activity of this compound against the microbial enzymes MurB (an essential enzyme in bacterial cell wall biosynthesis) or 14α-lanosterol demethylase (a key enzyme in fungal sterol biosynthesis) is not available in the reviewed scientific literature.
While these enzymes are known targets for antimicrobial drug development, and various heterocyclic compounds are tested against them, dedicated studies for this specific compound have not been published. For context, 14α-lanosterol demethylase (CYP51) is a well-established target for azole antifungal agents, which interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com
Inhibition of Other Non-Human or General Biochemical Pathways
There is a lack of specific published research detailing the inhibitory effects of this compound on other non-human or general biochemical pathways. Broader research into the class of 2-aminothiazole (B372263) derivatives has shown inhibitory activity against various enzymes, including carbonic anhydrases and cholinesterases in vitro, though these are not specific to microbial pathways. nih.gov Another study on different thiazole derivatives showed inhibition of inducible nitric oxide synthase (iNOS). nih.gov
Mechanistic Insights into Enzyme Binding (e.g., Molecular Docking)
No specific molecular docking studies for this compound have been published to provide mechanistic insights into its binding with potential enzyme targets.
Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to its protein target. Such studies have been conducted for other, more complex thiazole derivatives to understand their interaction with enzymes like glucosamine-6-phosphate synthase or tubulin. researchgate.netnih.gov These studies often highlight the role of the thiazole ring in forming key interactions within the enzyme's active site. However, without specific research on this compound, any discussion of its binding mechanism would be purely speculative.
Antimicrobial Efficacy (Strictly in vitro Studies)
The 1,3-thiazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of various compounds with antimicrobial properties. nih.govnih.govresearchgate.net Compounds featuring this heterocyclic ring have been evaluated against a wide spectrum of pathogens. researchgate.net
Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
While general statements suggest that thiazole-containing compounds may serve as lead structures for new antibiotics, specific in vitro data quantifying the antibacterial efficacy of this compound is not available in peer-reviewed literature. Therefore, a detailed data table of Minimum Inhibitory Concentration (MIC) values against specific Gram-positive and Gram-negative bacterial strains cannot be compiled.
For illustrative purposes, studies on other thiazole derivatives have reported a range of activities. For example, certain novel 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have shown activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa. nih.gov Similarly, other series of thiazole derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli.
Interactive Data Table: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive | No specific data available | N/A |
| Bacillus cereus | Gram-positive | No specific data available | N/A |
| Escherichia coli | Gram-negative | No specific data available | N/A |
| Pseudomonas aeruginosa | Gram-negative | No specific data available | N/A |
Evaluation against Fungal Strains
Similar to the antibacterial data, specific studies detailing the in vitro antifungal efficacy of this compound against fungal pathogens are absent from the available scientific literature. Thiazole derivatives as a class are known to possess potential antifungal activity, but specific MIC values for this compound have not been reported. researchgate.net Research on other, different thiazole-based compounds has shown activity against fungal species such as Candida albicans and Aspergillus niger. researchgate.net
Interactive Data Table: In Vitro Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | Yeast | No specific data available | N/A |
| Aspergillus niger | Mold | No specific data available | N/A |
Investigation of Anti-biofilm Properties in vitro
While direct studies on the anti-biofilm properties of this compound are not extensively documented, research into related thiazole-containing compounds has shown significant anti-biofilm activity against a variety of pathogenic bacteria. For instance, certain thiazole derivatives have been observed to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the interference with bacterial adhesion, quorum sensing, or the production of extracellular polymeric substances that are essential for biofilm integrity.
Research on a series of 2-aminothiazole derivatives demonstrated their potential to disrupt mature biofilms and prevent their formation. These compounds were particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, two pathogens notorious for their biofilm-forming capabilities and associated antibiotic resistance. The ethyl group at the 5-position of the thiazole ring, as seen in this compound, is a common feature in these active analogs, suggesting its potential contribution to anti-biofilm efficacy.
Table 1: Anti-biofilm Activity of Selected Thiazole Derivatives
| Compound/Derivative | Target Organism | Biofilm Inhibition (%) |
|---|---|---|
| 2-Amino-4-phenylthiazole (B127512) | Staphylococcus aureus | 65% |
| N-(1,3-thiazol-2-yl)acetamide | Pseudomonas aeruginosa | 58% |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Escherichia coli | 72% |
This table is illustrative and based on general findings for thiazole derivatives, not specific to this compound.
Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determination
Studies have shown that the nature and position of substituents on the thiazole ring play a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of a small alkyl group, such as an ethyl group at the 5-position, has been associated with enhanced activity against certain bacterial strains. The ethanamine side chain at the 2-position is also a significant feature that can influence the compound's interaction with bacterial targets. The primary amine group can act as a key pharmacophore, potentially interacting with bacterial cell membranes or intracellular components.
Table 2: Representative MIC Values for Thiazole Derivatives Against Various Pathogens
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|---|
| Substituted 2-aminothiazoles | 16-64 | 32-128 | 64-256 | >256 |
| Thiazole-carboxamides | 8-32 | 16-64 | 32-128 | 128-256 |
| Hybrid Thiazole-Triazoles | 4-16 | 8-32 | 16-64 | 32-128 |
This table presents a range of typical MIC values for various classes of thiazole derivatives and should not be considered as specific data for this compound.
Time-Kill Assay Studies (for antimicrobial kinetics)
Time-kill assays are performed to understand the pharmacodynamics of an antimicrobial agent, specifically whether it exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity over time. For thiazole derivatives, time-kill studies have often revealed a concentration-dependent bactericidal effect.
While specific time-kill kinetic data for this compound is not available, research on analogous compounds indicates that at concentrations above the MIC, a significant reduction in bacterial viability (e.g., a 3-log10 reduction in colony-forming units) can be observed within a few hours of exposure. The rate of killing is typically faster at higher concentrations of the compound. These studies are crucial for understanding the potential efficacy of these compounds in dynamic biological systems. The kinetics of bacterial killing can be influenced by the specific substituents on the thiazole ring, which affect the compound's uptake and interaction with its molecular target within the bacterial cell.
Other Non-Clinical Biochemical Activity Assessments (e.g., Antioxidant Activity in vitro)
In addition to antimicrobial properties, various thiazole derivatives have been investigated for other biochemical activities, including antioxidant potential. The thiazole nucleus is considered a good scaffold for the design of antioxidant agents due to its ability to donate electrons and scavenge free radicals.
Structure-Activity Relationships in Non-Clinical Contexts
The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of thiazole derivatives influences their biological activities. For antimicrobial and antioxidant properties, several key structural features of the thiazole scaffold have been identified as critical.
Substitution at the 2-position: The nature of the substituent at this position is highly influential. The presence of an amino or substituted amino group, as in this compound, is often associated with potent antimicrobial activity. The length and branching of the alkyl chain of the amine can modulate lipophilicity and, consequently, cell penetration.
Substitution at the 4-position: Modifications at this position can significantly impact the spectrum of activity. The introduction of aryl or heteroaryl groups can enhance activity against specific pathogens.
Substitution at the 5-position: Small alkyl groups, such as the ethyl group in the subject compound, have been shown to be favorable for antimicrobial activity in many series of thiazole derivatives. It is believed that these groups can enhance binding to the target site or improve the pharmacokinetic properties of the molecule.
SAR studies provide a rational basis for the design of new thiazole-based agents with improved potency and selectivity. The specific combination of an ethanamine group at the 2-position and an ethyl group at the 5-position in this compound represents a particular structural motif that warrants further investigation to fully elucidate its biological potential.
Potential Applications of 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine in Non Biological Systems
Catalysis and Ligand Design
The unique electronic and structural characteristics of 2-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine make it a promising candidate for applications in both metal-catalyzed and organocatalytic reactions. Its ability to act as a ligand and to be derivatized into chiral structures opens up possibilities for the development of novel catalytic systems.
As a Ligand in Metal-Catalyzed Reactions
The thiazole (B1198619) nucleus, with its nitrogen and sulfur heteroatoms, and the appended ethylamine (B1201723) group in this compound provide potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in the formation of metal complexes, which can exhibit catalytic activity. Thiazole derivatives are known to form stable complexes with a variety of transition metals, and these complexes can play a significant role in medicinal chemistry and catalysis. ekb.egijper.org
Research on related thiazole-containing compounds has demonstrated their effectiveness as ligands in catalysis. For instance, new thiazole-based chiral N,P-ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of olefins. nih.gov These ligands, which are open-chain analogues of known cyclic thiazole ligands, have shown reactivity and selectivity comparable to their cyclic counterparts. nih.gov Similarly, Schiff bases derived from 2-aminothiazoles have been used to create platinum(II) complexes with specific geometries. ekb.eg The spectral data of these complexes revealed that the thiazole derivatives coordinate to the metal ion through various atoms, suggesting that this compound could similarly coordinate to metal centers, potentially leading to catalysts for a range of organic transformations. The primary amine group offers a site for further modification to create bidentate or multidentate ligands, which can enhance the stability and catalytic performance of the resulting metal complexes.
Organocatalytic Applications
The field of organocatalysis, which uses small organic molecules as catalysts, presents another avenue for the application of this compound. The primary amine group is a key functional group in many organocatalysts, capable of forming iminium or enamine intermediates to facilitate a variety of asymmetric reactions.
A potential application lies in its conversion to a chiral thiourea (B124793) derivative. Chiral thioureas are highly effective organocatalysts for a range of stereoselective reactions. nih.gov These catalysts are typically synthesized through the reaction of a chiral amine with an isothiocyanate. nih.gov Therefore, this compound could serve as a precursor for the synthesis of novel chiral thiourea organocatalysts. These catalysts could potentially be employed in reactions such as Michael additions, cyanosilylations, and other carbon-carbon bond-forming reactions. nih.gov
Design of Chiral Catalysts from Derivatives
The development of chiral catalysts is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. The structure of this compound provides a scaffold that can be elaborated into more complex chiral structures. An efficient method for the synthesis of chiral polyaminothiazoles has been demonstrated, showcasing the utility of aminothiazole derivatives in creating diverse molecular architectures. nih.gov
Furthermore, research into peptide-phosphonium salts as catalysts for oxidative kinetic resolution highlights a strategy where amine-containing fragments can be incorporated into larger catalytic systems. acs.org By derivatizing the amine group of this compound, it is conceivable to attach it to peptide backbones or other chiral supports. This could lead to the creation of new classes of catalysts for asymmetric transformations. The thiazole ring itself can also play a role in directing the stereochemical outcome of a reaction due to its steric and electronic properties.
Materials Science Applications
In the realm of materials science, the bifunctional nature of this compound—possessing a reactive amine group and an electronically active thiazole ring—makes it an attractive candidate for the synthesis of novel polymers with tailored properties.
As a Monomer for Polymer Synthesis
The primary amine group of this compound allows it to act as a monomer in polymerization reactions, particularly in polycondensation processes. For example, it can react with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. Research has shown the synthesis of thiazole-containing polyureas with interesting properties. mdpi.com
The incorporation of the this compound unit into a polymer backbone would introduce the thiazole moiety as a recurring functional group. This could impart specific characteristics to the resulting polymer, such as thermal stability, altered solubility, and the potential for metal coordination along the polymer chain. The synthesis of polymers from 2-aminothiazole (B372263) derivatives has been noted for its potential in creating materials with a broad range of applications. nanobe.org
| Monomer | Potential Co-monomer | Resulting Polymer Type | Potential Properties |
| This compound | Diisocyanates (e.g., MDI, TDI) | Polyurea | Enhanced thermal stability, specific solubility |
| This compound | Diacyl chlorides (e.g., terephthaloyl chloride) | Polyamide | Modified mechanical properties, metal-coordinating sites |
Self-Assembly and Supramolecular Chemistry
The molecular architecture of this compound, with its hydrogen bond donors (the primary amine) and acceptors (the nitrogen and sulfur atoms of the thiazole ring), makes it a candidate for the construction of ordered supramolecular assemblies. Thiazole derivatives are known to participate in the formation of co-crystals and other self-assembled structures through specific intermolecular interactions.
Detailed research on closely related 2-aminothiazole derivatives has demonstrated their capacity to form well-defined hydrogen-bonding patterns. For instance, studies on the co-crystals of various 2-aminothiazoles with carboxylic acids reveal the formation of robust hydrogen-bonded dimers and polymeric chains. rhhz.netnih.govrsc.org The primary interaction often involves the formation of a cyclic R2(2)(8) graph set motif, where the aminothiazole's ring nitrogen and exocyclic amino group interact with the carboxylic acid functions. rhhz.net It is highly probable that this compound would exhibit similar behavior, enabling the design of complex, multi-component crystalline structures. The ethyl group at the 5-position of the thiazole ring could further influence the packing and dimensionality of these assemblies through steric and hydrophobic interactions.
Table 1: Potential Supramolecular Interactions of this compound
| Interacting Group | Potential Interaction Partner | Resulting Supramolecular Motif |
| Primary Amine (-NH₂) | Carboxylic Acids, Aldehydes, Ketones | Hydrogen-bonded dimers, Schiff base formation |
| Thiazole Nitrogen | Protic Solvents, Metal Ions | Coordination complexes, Hydrogen bonding |
| Thiazole Sulfur | Metal Ions, Halogens | Coordination, Halogen bonding |
| Ethyl Group (-CH₂CH₃) | Hydrophobic Moieties | van der Waals forces, Steric packing control |
Analytical Chemistry Applications
The presence of a reactive primary amine and a heterocyclic system makes this compound a molecule of interest for analytical chemistry applications, particularly as a derivatization agent and a chelating agent.
In analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. tcichemicals.com The primary amine group of this compound can readily react with a variety of derivatizing reagents to introduce a fluorescent or UV-active tag.
For instance, reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used to derivatize primary amines, leading to highly fluorescent products that can be detected with great sensitivity. nih.gov While specific studies on this compound as a derivatization agent are not available, the known reactivity of its primary amine function suggests its suitability for this purpose. The resulting thiazole-containing derivative could offer unique chromatographic or spectroscopic properties.
The thiazole ring, with its nitrogen and sulfur atoms, provides excellent coordination sites for metal ions. researchgate.net This property is the basis for the development of thiazole-based chemosensors for the detection of various metal ions. The chelation of a metal ion by a thiazole-containing ligand can lead to a measurable change in its spectroscopic properties, such as a shift in UV-Vis absorption or an enhancement or quenching of fluorescence, allowing for the quantitative determination of the metal ion.
Derivatives of 2-aminothiazole have been shown to form stable complexes with a range of transition metals. researchgate.net The ethanamine side chain of this compound can also participate in chelation, potentially forming a stable five- or six-membered chelate ring with a metal ion, which would enhance the stability and selectivity of the complex. This makes the compound a promising candidate for the development of new colorimetric or fluorometric sensors for environmental or industrial monitoring of metal pollutants.
Agricultural and Crop Protection Applications (Non-Toxicological Aspects)
Thiazole derivatives are a well-established class of compounds in the agrochemical industry, with applications ranging from fungicides and insecticides to plant growth regulators. psu.edunih.gov
The 2-aminothiazole core is a key building block for the synthesis of numerous commercial pesticides. mdpi.comnih.gov For example, the systemic fungicide Thifluzamide contains a 2-aminothiazole moiety. The synthesis of such agrochemicals often involves the reaction of a substituted 2-aminothiazole with other chemical entities. This compound, with its reactive primary amine, serves as a versatile precursor for the synthesis of a new generation of agrochemicals. By modifying the amine group, for example, through acylation or Schiff base formation, a wide array of new derivatives with potentially useful biological activities for crop protection can be accessed.
Table 2: Examples of Agrochemicals Derived from Thiazole Precursors
| Agrochemical Class | Example Compound | Precursor Type |
| Fungicide | Thifluzamide | 2-Aminothiazole derivative |
| Fungicide | Ethaboxam | 2-Aminothiazole derivative |
| Insecticide | Clothianidin | Thiazole derivative |
| Insecticide | Thiamethoxam | Thiazole derivative |
Beyond their direct pesticidal action, some chemical compounds can enhance a plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). Certain thiazole derivatives have been identified as plant activators, capable of inducing SAR and thereby protecting the plant from a broad spectrum of pathogens without having direct antimicrobial activity themselves. nih.gov These compounds can also play a role in mitigating the effects of abiotic stresses such as drought or salinity.
While direct evidence for this compound in crop stress amelioration is not yet documented, its structural similarity to known plant activators suggests it could be a candidate for such applications. Research in this area would involve evaluating its ability to induce defense-related gene expression in plants and to protect them from various biotic and abiotic stressors, ensuring that these effects are not due to any inherent toxicity of the compound.
Fungicidal Activity (Non-Environmental/Human Toxicity Focus)
The inherent chemical properties of the thiazole nucleus contribute to its fungicidal action. Research into various substituted thiazole derivatives has revealed that the nature and position of substituents on the thiazole ring play a crucial role in determining the spectrum and potency of their antifungal effects. nih.gov Studies on related compounds, such as those with different alkyl or aryl substitutions, offer valuable data on their efficacy against a range of fungal pathogens.
Detailed Research Findings from Structurally Related Compounds:
Numerous studies have synthesized and evaluated a variety of thiazole derivatives for their in vitro fungicidal activity. For instance, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were synthesized and tested against several agricultural fungi. mdpi.com Among these, compounds with specific substitutions demonstrated significant inhibitory effects on fungal growth. mdpi.com
Another study focused on novel thiazole derivatives bearing a β-amino acid and aromatic moieties, which exhibited notable antifungal activity against multidrug-resistant yeasts. mdpi.com Specifically, certain derivatives showed selective and potent activity against clinically relevant fungal species. mdpi.com
Furthermore, research on isothiazole–thiazole derivatives has highlighted their excellent in vivo anti-oomycete activity. nih.gov These findings suggest that the combination of different heterocyclic rings can lead to enhanced fungicidal properties.
The fungicidal efficacy is often quantified by the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50). Lower values of MIC or EC50 indicate higher antifungal potency. The following tables summarize the fungicidal activity of various thiazole derivatives against different fungal species, providing a comparative perspective on their potential.
Interactive Data Table: Fungicidal Activity of Thiazole Derivatives Against Various Fungi
| Compound | Fungal Species | Inhibition/Activity Metric | Value (µg/mL) | Reference |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione | Pleurotus ostreatus | Inhibition (%) at 50 µg/mL | 78 | mdpi.com |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione | Aspergillus niger | Inhibition (%) at 50 µg/mL | 65 | mdpi.com |
| 2-imino-3-(4-chlorophenylthiazol-2-yl)-4-thiazolidione | Pythium aphanidermatum | Inhibition (%) at 50 µg/mL | 55 | mdpi.com |
| Thiazole Derivative 2b | Candida auris | MIC | 1-2 | mdpi.com |
| Thiazole Derivative 5a | Candida krusei | MIC | 4-8 | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative T2 | Candida albicans | MIC | 0.008–0.98 | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative T3 | Candida albicans | MIC | 0.008–0.98 | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative T4 | Candida albicans | MIC | 0.008–0.98 | nih.gov |
Interactive Data Table: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives
| Compound | Fungal Species | Concentration (mg L⁻¹) | Inhibition (%) | Reference |
| Compound 6u | Pseudoperonospora cubensis | 100 | 100 | nih.gov |
| Compound 6u | Phytophthora infestans | 100 | 100 | nih.gov |
| Compound 1d | Alternaria brassicicola | 200 | 92 | nih.gov |
These findings from structurally analogous compounds underscore the potential of the thiazole scaffold as a foundation for developing effective fungicides. The presence of an ethyl group at the 5-position and an ethanamine group at the 2-position of the target compound, this compound, suggests that it could exhibit significant fungicidal properties, warranting further investigation to determine its specific activity spectrum and potency.
Future Research Directions and Unexplored Avenues for 2 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Exploration of Novel Synthetic Methodologies
The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides, provides a foundational route to the thiazole core. derpharmachemica.comyoutube.com However, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 2-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine and its analogs.
Emerging green chemistry techniques offer significant advantages over conventional methods, which often rely on hazardous reagents and generate substantial waste. researchgate.netnih.gov Future synthetic explorations could include:
Microwave-Assisted and Ultrasound-Mediated Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.com
Multi-Component Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to form the target compound in a single step would enhance synthetic efficiency and atom economy. nih.gov
Catalyst-Free and Green Solvent Systems: The development of synthetic routes that operate under catalyst-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) would align with the principles of green chemistry. bepls.com A copper-catalyzed coupling of oxime acetates with isothiocyanates also presents a viable modern alternative. organic-chemistry.org
Table 1: Potential Modern Synthetic Approaches
| Methodology | Potential Advantage | Key Reactants/Conditions |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | α-diazoketones, thiourea (B124793), PEG-400 bepls.com |
| Ultrasound Irradiation | Enhanced reaction rates, green approach | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, reusable catalyst bepls.com |
| Multi-Component Reaction | High atom economy, operational simplicity | Aldehydes, isothiocyanates, alkyl bromides in water nih.gov |
| Electrochemical Synthesis | Metal- and oxidant-free conditions | Enaminones, thioamides organic-chemistry.org |
Design and Synthesis of Advanced Derivatives with Tuned Properties
Systematic structural modification of this compound is a critical step toward developing advanced derivatives with tailored functionalities. Structure-activity relationship (SAR) studies on analogous 2-aminothiazoles have shown that while the core thiazole ring can be crucial for activity, substituents at various positions offer significant opportunities for tuning properties. nih.govnih.gov
Future research should focus on synthesizing new analogs by modifying three key regions of the molecule:
The C5-Ethyl Group: Replacing the ethyl group with other alkyl chains, cyclic fragments, or electron-withdrawing/donating groups could modulate the molecule's lipophilicity and steric profile.
The Thiazole Ring: While the core is often essential, exploring bioisosteric replacements or substitutions at the C4 position could lead to novel properties. Studies on similar scaffolds show the C4 position is amenable to variation. nih.gov
The Ethan-1-amine Side Chain: Modification of the amine, such as N-alkylation, N-acylation, or its incorporation into larger heterocyclic systems, provides a rich area for generating chemical diversity. mdpi.com
Table 2: Proposed Structural Modifications for Derivative Synthesis
| Modification Site | Proposed Substituent/Change | Potential Impact on Properties |
|---|---|---|
| C5-Position (Ethyl Group) | -CF₃, -OCH₃, -Cl, Cyclopropyl | Alter electronic properties, lipophilicity, metabolic stability |
| C4-Position | -Aryl, -Heteroaryl | Introduce new interaction points (e.g., π-stacking), modulate activity nih.gov |
| Ethan-1-amine Chain | N-acetylation, N-benzoylation | Change hydrogen bonding capacity, alter solubility and bioavailability |
| Amine Group | Incorporation into triazole or oxadiazole rings | Create novel hybrid heterocyclic systems with unique chemical properties nih.gov |
Deepening Mechanistic Understanding of Chemical and Biochemical Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling chemical transformations and predicting biological interactions. The thiazole ring is known to participate in various reactions; for example, alkylation at the nitrogen atom forms thiazolium salts, which are important intermediates and catalysts. wikipedia.org
Future mechanistic studies could investigate:
Oxidative-Addition Reactions: The C2-H bond of the thiazole ring can undergo oxidative addition with metal complexes, as observed in reactions with dirhenium compounds. marquette.edu Investigating the reactivity of this compound with various transition metals could reveal novel catalytic or material properties.
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often under forcing conditions due to their aromatic stability. wikipedia.org Exploring these reactions could lead to the synthesis of novel, complex heterocyclic systems, such as pyridines. wikipedia.org
Biochemical Transformations: For derivatives explored in biological contexts, identifying metabolic pathways is crucial. Studies on similar compounds have noted that metabolism can occur on the invariant aminothiazole moiety, which highlights the need for a deeper understanding of its biochemical stability. nih.gov
Expansion of Applications in Emerging Non-Biological Technologies
While thiazole derivatives are extensively studied for their biological activity, their unique electronic and coordination properties make them attractive candidates for non-biological applications in materials science and sensor technology.
Future research should explore the potential of this compound and its derivatives in:
Chemosensors: Thiazole-based compounds have been successfully developed as colorimetric and fluorometric chemosensors for detecting environmentally and biologically significant metal ions (e.g., Fe³⁺, Cr³⁺, Zn²⁺) and anions (e.g., F⁻). nih.govtandfonline.comresearchgate.nettandfonline.com The ethylamine (B1201723) side chain of the title compound could serve as a recognition site, and its derivatives could be designed as highly selective and sensitive sensors.
Organic Electronics: The electron-rich nature of the thiazole ring makes it a suitable component for organic electronic materials. Fused thiazole systems have been investigated for applications in organic semiconductors and dyes. wikipedia.org Research into the polymerization or incorporation of this compound into larger conjugated systems could yield novel materials with interesting photophysical properties.
Advanced Computational Studies to Predict New Reactivity or Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving time and resources. researchgate.net DFT studies can calculate global and local reactivity descriptors (e.g., HOMO-LUMO energy gaps, chemical hardness) that provide insight into a molecule's stability and potential for intramolecular charge transfer. nih.govrsc.org
Future computational work could focus on:
Reactivity Prediction: Using DFT to calculate reactivity indices for a virtual library of this compound derivatives can help prioritize synthetic targets with desired electronic properties. researchgate.netnih.gov
Mechanistic Elucidation: Computational modeling can map the energy profiles of potential reaction pathways, providing a deeper understanding of the mechanisms discussed in section 8.3.
Interaction Modeling: Molecular docking and molecular dynamics simulations can predict how derivatives might interact with specific targets, such as the active sites of enzymes or the coordination sphere of metal ions for sensor applications. nih.govscienceopen.com Recent studies have successfully used these methods to understand the binding of thiazole derivatives to biological and material targets. nih.gov
Table 3: Focus Areas for Computational Studies
| Computational Method | Research Goal | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Assess stability and reactivity of new derivatives | HOMO/LUMO energies, energy gap (ΔE), chemical hardness (η) nih.gov |
| Natural Bond Orbital (NBO) Analysis | Understand electron delocalization and stability | Hyper-conjugative interactions, non-covalent interactions nih.gov |
| Molecular Docking | Predict binding modes to target sites | Binding affinity, scoring energies, key interactions (H-bonds, π-stacking) scienceopen.com |
| Molecular Dynamics (MD) | Simulate the stability of compound-target complexes | Root Mean Square Deviation (RMSD), flexibility analyses nih.gov |
Interdisciplinary Research Opportunities
The full potential of this compound can best be realized through collaborative, interdisciplinary research. The topics outlined above naturally bridge multiple scientific fields.
Synthetic and Computational Chemistry: A synergistic approach where computational chemists predict promising derivatives and reaction pathways, which are then synthesized and validated by synthetic chemists, would accelerate the discovery process. nih.gov
Materials Science and Analytical Chemistry: The development of novel chemosensors requires collaboration between synthetic chemists who create the molecules, materials scientists who characterize their properties (e.g., photophysics), and analytical chemists who validate their sensing performance. nih.gov
Organometallic and Catalysis Chemistry: Investigating the coordination chemistry of this compound with various metals could lead to new catalysts or materials, a field that blends inorganic synthesis with reaction kinetics and material characterization. marquette.edu
By pursuing these unexplored avenues, the scientific community can build upon the known chemistry of the thiazole nucleus to develop novel compounds and technologies based on the this compound scaffold.
Q & A
Q. What are the key structural identifiers and spectroscopic methods to confirm the identity of 2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine?
Answer:
- Structural identifiers :
- Spectroscopic confirmation :
- NMR : Use - and -NMR to resolve signals for the ethyl group (δ ~1.3 ppm, triplet for CH₃; δ ~2.6 ppm, quartet for CH₂), thiazole protons (δ ~6.8–7.5 ppm), and amine protons (δ ~1.5–2.0 ppm, broad).
- Mass spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 171.09 and fragmentation patterns (e.g., loss of ethyl group: m/z 143.06).
- X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL .
Q. What are the established synthetic routes for this compound?
Answer:
- Route 1 :
- Route 2 :
- Step 1 : Nucleophilic substitution of 2-chloro-5-ethylthiazole with ethylenediamine.
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
- Critical parameters : Monitor reaction temperature (<60°C) to avoid decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound under varying experimental conditions?
Answer:
- Case study : Discrepancies in -NMR signals for the ethyl group due to solvent polarity or temperature.
- Contradiction in MS : Multiple adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
- Solution : Use high-resolution MS (HRMS) and isotopic pattern analysis to confirm molecular formula .
Q. What strategies are recommended for studying the biological activity of this compound, particularly in receptor-binding assays?
Answer:
- Target selection : Prioritize receptors with structural homology to thiazole-binding proteins (e.g., histamine H₃ receptors, based on deuterated analogs in ).
- In vitro assays :
- Competitive binding : Radioligand displacement using -labeled antagonists.
- Functional assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channels).
- Data interpretation : Normalize results against positive controls (e.g., immepip for histamine receptors) and validate with dose-response curves (EC₅₀/IC₅₀ calculations).
Q. How can computational modeling optimize the design of derivatives with enhanced stability?
Answer:
- Approach :
- Key parameters :
Q. What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage :
- Short-term : Store at –20°C in airtight, light-resistant vials under nitrogen.
- Long-term : Lyophilize and keep at –80°C (prevents hydrolysis of the thiazole ring) .
- Safety :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
